2-(4-Chlorobutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
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Overview
Description
2-(4-Chlorobutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is an organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a chlorobutyl group attached to the isoquinoline ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid typically involves the reaction of isoquinoline derivatives with chlorobutyl reagents under controlled conditions. One common method involves the Friedel-Crafts acylation reaction, where isoquinoline is reacted with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. This approach can enhance the yield and purity of the final product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorobutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The chlorobutyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(4-Chlorobutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorobutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorobutyl)-1,3-dioxolane: This compound shares a similar chlorobutyl group but differs in its core structure, which is a dioxolane ring.
2-(3-Chloropropyl)-1,3-dioxolane: Another related compound with a shorter chlorinated alkyl chain.
Uniqueness
2-(4-Chlorobutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is unique due to its isoquinoline core, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
112893-27-3 |
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Molecular Formula |
C14H14ClNO3 |
Molecular Weight |
279.72 g/mol |
IUPAC Name |
2-(4-chlorobutyl)-1-oxoisoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H14ClNO3/c15-7-3-4-8-16-9-12(14(18)19)10-5-1-2-6-11(10)13(16)17/h1-2,5-6,9H,3-4,7-8H2,(H,18,19) |
InChI Key |
AERTUTXRLJPVSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN(C2=O)CCCCCl)C(=O)O |
Origin of Product |
United States |
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